molecular formula C17H19N3OS B2490219 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea CAS No. 1396784-76-1

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2490219
CAS No.: 1396784-76-1
M. Wt: 313.42
InChI Key: BFMXCTVHAJGIFN-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Scientific Research Applications

Anti-acetylcholinesterase Activity

A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for anti-acetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, finding that a linear ethoxyethyl chain could yield compounds with comparable potency to previously studied spacers. The optimal chain length allowed for efficient interaction between the two pharmacophoric units and the enzyme's hydrophobic binding sites, highlighting the chemical's potential in designing acetylcholinesterase inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Potential Anticancer Agents

Gaudreault et al. (1988) focused on the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some compounds exhibited cytotoxicity comparable to chlorambucil, a known anticancer drug. This study opens pathways for developing novel anticancer therapies based on urea derivatives (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Hydrogen Bonding and Complex Formation

Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates. This study, through NMR spectroscopic titrations and quantum chemical calculations, investigated the substituent effect on complexation, highlighting the crucial role of hydrogen bonding in forming complexes. The findings have implications for understanding molecular interactions and designing receptor molecules (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).

Cyclodextrin Complexation and Molecular Devices

Lock et al. (2004) discussed the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices. This study illustrated how cyclodextrin-based molecular devices could be constructed for potential applications in molecular recognition and sensing (Lock, May, Clements, Lincoln, & Easton, 2004).

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-20(14-15-8-3-2-4-9-15)12-6-5-11-18-17(21)19-16-10-7-13-22-16/h2-4,7-10,13H,11-12,14H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMXCTVHAJGIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NC1=CC=CS1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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